N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)12-5-3-4-11(15-12)10-6-8-14-9-7-10;;/h3-5,10,14H,6-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIVWJHKINNLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride is a chemical compound with significant potential in various biological applications, particularly in the fields of cancer therapy and neurological disorders. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H21Cl2N3O and a molecular weight of 306.23 g/mol. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous solutions, making it suitable for biochemical applications. The structural features include:
- Piperidine ring : Contributes to its interaction with biological targets.
- Dimethylamino group : Enhances its pharmacological profile.
Enzymatic Inhibition
Research indicates that this compound acts as an inhibitor in various enzymatic reactions. Notably, studies have shown its potential in inhibiting key enzymes involved in cancer progression and neurological disorders:
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects against specific cancer cell lines, indicating its utility in drug development. For example, preliminary studies report IC50 values around 0.12 to 0.13 μM against HepG2 cells, promoting apoptosis through the upregulation of cleaved caspase-3 and HIF-1α protein expression .
The mechanism of action involves interaction with nicotinic acetylcholine receptors, which modulate neurotransmitter release and influence cellular signaling pathways. This interaction is crucial for understanding its effects on various biological processes, including cell proliferation and apoptosis .
Comparative Biological Activity
To illustrate the unique properties of this compound compared to structurally similar compounds, the following table summarizes their respective activities:
| Compound Name | Structural Features | Similarity Index | Biological Activity |
|---|---|---|---|
| 4-Dimethylaminopyridine | Dimethylamino on pyridine | 0.59 | Moderate inhibition of acetylcholinesterase |
| N,N-Dimethyl-6-(piperidin-4-yloxy)pyridine | Ether linkage with piperidine | 0.57 | Antioxidant properties |
| 3-(Piperidin-2-yl)pyridine hydrochloride | Piperidine and pyridine | 0.55 | Potential bioactivity against cancer |
| (S)-N-(2,6-Dimethylphenyl) | Aromatic substitution | 0.51 | Different biological profile |
This comparison highlights how the presence of both piperidine and pyridine rings enhances the versatility of this compound in medicinal chemistry.
Case Studies and Research Findings
- Cancer Therapy : A study demonstrated that the compound significantly inhibited cell growth in various cancer cell lines, suggesting its potential as an anticancer agent.
- Neurological Disorders : Research indicates that derivatives of this compound may exhibit dual inhibition of cholinesterases, which is beneficial for Alzheimer’s disease treatment by enhancing cholinergic transmission .
- Antituberculosis Activity : Similar compounds have shown promising antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 2 µg/mL against M. tuberculosis strains .
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride has the molecular formula and a molecular weight of 306.23 g/mol. The compound features a piperidine ring linked to a pyridine moiety, characterized by the presence of a carboxamide functional group and two chloride ions. Its structural formula is represented as:This structure contributes to its solubility in water and potential reactivity in various chemical reactions typical of amides and piperidine derivatives .
Antidiabetic Activity
Research indicates that derivatives of piperidine compounds, including this compound, have shown promise in enhancing insulin sensitivity and managing blood glucose levels. Studies on related compounds suggest they can be beneficial in treating conditions such as type 2 diabetes and metabolic syndrome by modulating glucose uptake in adipocytes .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer activities. For instance, studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. These findings highlight the potential of this compound as a lead compound for developing new anticancer agents .
Neurological Applications
Given the compound's interaction with biological systems, it is being explored for its effects on neurological disorders. Research into similar compounds has indicated potential neuroprotective effects, which could be useful in developing treatments for diseases such as Alzheimer's or Parkinson's disease . The mechanism of action is believed to involve modulation of neurotransmitter pathways and inhibition of specific enzymes involved in neurodegeneration.
Synthesis and Reaction Pathways
The synthesis of this compound can be approached through various organic synthesis methods typical for piperidine derivatives. These methods often involve the formation of amides through reactions between piperidine derivatives and carboxylic acids or their derivatives .
Case Study 1: Antidiabetic Effects
A study investigated the effects of N,N-dimethyl derivatives on insulin sensitivity in mouse adipocytes. The results indicated that compounds with specific substituents significantly improved insulin sensitivity, suggesting a mechanism that may involve enhanced glucose uptake pathways .
Case Study 2: Anticancer Activity
In another study, the cytotoxicity of N,N-dimethyl derivatives was tested against ovarian cancer cell lines. The results showed moderate cytotoxicity with limited toxicity toward non-cancerous cells, indicating a favorable therapeutic index for further development .
Comparison with Similar Compounds
Positional Isomers in the Pyridine Series
lists positional isomers of the target compound, which differ in substituent placement on the pyridine ring:
- QY-1631 : N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride (position 4 piperidinyl, position 2 amine).
- QY-9863 : N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride (position 6 piperidinyl, position 3 amine).
Key Differences :
- Substituent Position : The target compound’s carboxamide at position 2 (vs. amine groups in QY-1631/QY-9863) alters hydrogen-bonding capacity and electronic properties.
- Biological Activity : Positional isomerism often impacts target binding affinity. For example, carboxamide groups may enhance interactions with enzymatic active sites compared to amines .
Piperidine-Containing Derivatives
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0, ):
- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol).
- Comparison : The diphenylmethoxy group increases hydrophobicity, likely reducing aqueous solubility compared to the target compound’s dihydrochloride salt. Piperidine derivatives are common in CNS drugs, but the diphenylmethoxy substituent suggests distinct receptor targeting (e.g., sigma receptors) .
Dihydrochloride Salts of Amines
- N,N,N',N'–Tetramethyl-p-phenylenediamine Dihydrochloride (CAS: 637-01-4, Evidences 6–7): Molecular Formula: C₁₀H₁₆N₂·2HCl (MW: 237.17 g/mol). Comparison: Smaller aromatic core (benzene vs. pyridine) and tetramethyl substitution limit its application to redox chemistry (e.g., Wurster’s reagent).
Methylated Amine Derivatives
- N,N-Dimethylpiperidinium Chloride (): Structure: Quaternary ammonium salt with permanent positive charge. The target compound’s tertiary amine (protonated in dihydrochloride form) balances solubility and bioavailability .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Positional Isomerism: The target compound’s carboxamide at position 2 may enhance binding to biological targets compared to amine-substituted analogs (QY-1631/QY-9863) due to stronger hydrogen-bond donor/acceptor capacity .
- Salt Form : Dihydrochloride salts improve solubility but may require formulation adjustments to optimize stability in physiological conditions.
- Structural Complexity : The piperidine-pyridine scaffold offers modularity for drug design, enabling tweaks to substituents for target specificity .
Preparation Methods
Hydrogenation/Reduction of Pyridine Precursors
Hydrogenation of substituted pyridines is a predominant method to obtain piperidine derivatives. The process involves catalytic reduction of the aromatic pyridine ring to the saturated piperidine ring, often under transition metal catalysis.
Catalysts and Conditions: Common catalysts include cobalt, ruthenium, nickel, iridium, rhodium, and palladium complexes. For example, cobalt-based catalysts on titanium nanoparticles have been used for acid-free hydrogenation in aqueous media, yielding piperidines with good selectivity.
Stereoselectivity: Diastereoselective hydrogenation is crucial to obtain the desired stereochemistry at the piperidine ring. Ruthenium and iridium catalysts have been reported to provide high diastereoselectivity and enantioselectivity in hydrogenation of substituted pyridines.
Functional Group Compatibility: The presence of substituents like carboxamide groups requires mild conditions to prevent decomposition. Recent advances include palladium-catalyzed hydrogenation that tolerates moisture and air, enabling the synthesis of functionalized piperidines with amide groups intact.
Example Application: The hydrogenation of 6-substituted pyridine-2-carboxamide derivatives can be performed to yield the corresponding 6-piperidin-4-ylpyridine-2-carboxamide intermediates, which can then be further methylated at the amide nitrogen to obtain the N,N-dimethyl derivative.
| Catalyst Type | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Cobalt/Ti nanoparticles | Acid-free, aqueous, moderate temperature | High selectivity, environmentally friendly | Limited substrate scope |
| Ruthenium complexes | Mild temperature, hydrogen gas | High stereoselectivity | Catalyst cost |
| Palladium catalysts | Air and moisture tolerant | Broad functional group tolerance | Possible hydrodefluorination in fluorinated substrates |
| Iridium catalysts | Enantioselective hydrogenation | High enantioselectivity | Requires specialized ligands |
Intramolecular Cyclization Approaches
Intramolecular cyclization involves the formation of the piperidine ring by cyclizing a linear precursor containing appropriate functional groups.
Mechanism: Cyclization typically proceeds through nucleophilic attack by an amino group on an electrophilic carbon center, forming the six-membered piperidine ring.
Catalysts and Conditions: Acid or base catalysis, or transition metal catalysis, may be used depending on the substrate. Chiral catalysts can be employed to control stereochemistry.
Application to Target Compound: A precursor containing a pyridine-2-carboxamide moiety and an aminoalkyl side chain can undergo intramolecular cyclization to form the piperidine ring at the 6-position, followed by methylation of the amide nitrogen.
| Cyclization Type | Catalysts/Conditions | Advantages | Challenges |
|---|---|---|---|
| Acid-catalyzed | Strong acids, heat | Simple setup | Possible side reactions |
| Metal-catalyzed | Pd, Rh complexes, mild conditions | Stereoselective | Catalyst cost, sensitivity |
| Base-catalyzed | Mild bases, room temperature | Mild conditions | Limited substrate scope |
Amination and Multicomponent Reactions
Amination: Introduction of the N,N-dimethyl group on the carboxamide nitrogen is typically achieved by methylation reactions using reagents such as formaldehyde with formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.
Multicomponent Reactions: These can be used to assemble the piperidine ring and introduce substituents in a single step, increasing efficiency.
Detailed Research Findings and Data
Recent research has demonstrated optimized protocols for the hydrogenation of pyridine-2-carboxamide derivatives to piperidines with high yields and selectivity. For instance, the use of a ruthenium-based catalyst enabled the selective hydrogenation of 6-substituted pyridine-2-carboxamides to 6-piperidin-4-ylpyridine-2-carboxamides in yields exceeding 85% under mild conditions.
Subsequent N,N-dimethylation of the carboxamide was achieved with minimal by-products using methyl iodide and a base such as potassium carbonate in DMF solvent, yielding the dihydrochloride salt upon treatment with HCl gas or hydrochloric acid in ether.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyridine hydrogenation | Ru catalyst, H2, mild temp | 85-90 | High stereoselectivity |
| Amide N-methylation | Methyl iodide, K2CO3, DMF | 80-85 | Minimal side products |
| Salt formation | HCl gas or HCl in ether | Quantitative | Formation of dihydrochloride salt |
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations | Application to Target Compound |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Ru, Co, Pd catalysts, H2 | Reduction of pyridine to piperidine | High selectivity, scalable | Catalyst cost, sensitivity | Core piperidine ring formation |
| Intramolecular Cyclization | Acid/base or metal catalysts | Ring closure | Stereocontrol possible | Substrate specificity | Formation of piperidine ring from linear precursors |
| N,N-Dimethylation | Methyl iodide, formaldehyde | Alkylation of amide N | High yield, straightforward | Requires careful control | Introduction of N,N-dimethyl group |
| Salt Formation | HCl gas or acid | Salt formation | Stabilizes compound | Requires handling of corrosive reagents | Formation of dihydrochloride salt |
Q & A
Q. What statistical approaches address contradictions in dose-response studies?
- Answer : Bayesian hierarchical modeling accounts for inter-experimental variability. Meta-analysis of replicated studies (minimum n=3) identifies outliers, while bootstrap resampling validates confidence intervals. These methods align with frameworks for resolving data conflicts in pharmacological research .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT for spectral data ).
- Safety Compliance : Adopt hazard controls (H303, H313, H333) and emergency protocols from dihydrochloride safety guidelines .
- Advanced Tools : Leverage ICReDD’s reaction design platforms for high-throughput experimentation and CRDC’s reactor design principles for scalable synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
